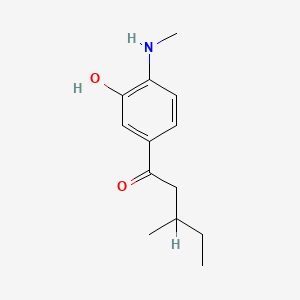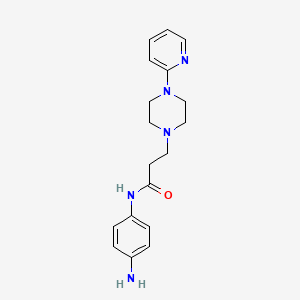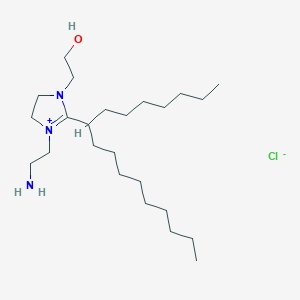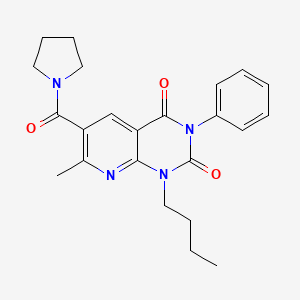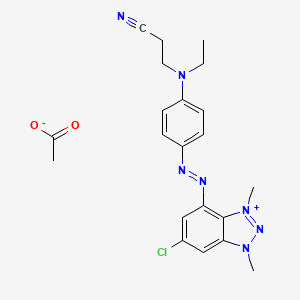
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate is an organic compound known for its vibrant orange crystalline form. This compound is a cationic dye, often used in various industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate typically involves a multi-step chemical process. The general synthetic route includes:
Diazotization: The starting material, 4-((2-cyanoethyl)ethylamino)aniline, undergoes diazotization using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 6-chloro-1,3-dimethyl-1H-benzotriazole under controlled conditions to form the azo compound.
Quaternization: The resulting azo compound is quaternized using acetic acid to yield the final product.
Industrial production methods often involve optimizing these steps to ensure high yield and purity while maintaining cost-effectiveness. The compound should be stored in a dry, cool place, away from light and heat sources to prevent degradation .
Chemical Reactions Analysis
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the cleavage of the azo bond.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, forming various substituted derivatives.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy and in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the manufacturing of colored materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate involves its interaction with various molecular targets. The compound’s cationic nature allows it to bind to negatively charged cellular components, leading to its use in staining and dyeing applications. The azo bond in the compound can undergo cleavage under specific conditions, releasing the constituent aromatic amines, which can interact with various biological pathways .
Comparison with Similar Compounds
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate is unique due to its specific chemical structure and properties. Similar compounds include:
- 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium chloride
- 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate
These compounds share similar structural features but differ in their counterions, which can influence their solubility, stability, and reactivity .
Properties
CAS No. |
97765-53-2 |
|---|---|
Molecular Formula |
C21H24ClN7O2 |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
3-[4-[(6-chloro-1,3-dimethylbenzotriazol-3-ium-4-yl)diazenyl]-N-ethylanilino]propanenitrile;acetate |
InChI |
InChI=1S/C19H21ClN7.C2H4O2/c1-4-27(11-5-10-21)16-8-6-15(7-9-16)22-23-17-12-14(20)13-18-19(17)26(3)24-25(18)2;1-2(3)4/h6-9,12-13H,4-5,11H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
WGZNMCGCIBAOBC-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(N=[N+]3C)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


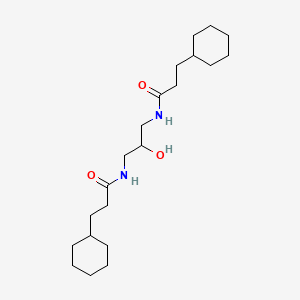
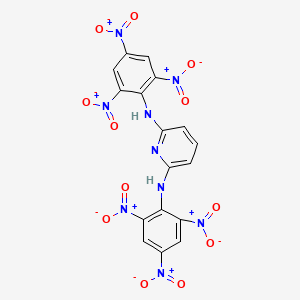


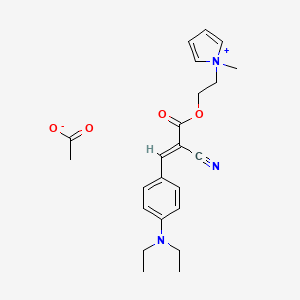
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
